molecular formula C7H9ClN2OS B12750700 Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride CAS No. 89684-31-1

Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride

Cat. No.: B12750700
CAS No.: 89684-31-1
M. Wt: 204.68 g/mol
InChI Key: NWRZGODXNVCALU-UHFFFAOYSA-N
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Description

Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride is a chemical compound with a unique structure that combines elements of carbamic acid and pyridine. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique properties make it a valuable tool for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride typically involves the reaction of carbamic acid derivatives with pyridine-based compounds. One common method involves the reaction of carbamic acid with 2-pyridylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include additional steps such as distillation and filtration to remove impurities. The use of advanced analytical techniques like NMR spectroscopy and mass spectrometry ensures the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols and other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyridyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have their own unique properties and applications.

Scientific Research Applications

Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in biochemical assays and as a probe to study enzyme mechanisms.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to various biochemical effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: These include compounds like methyl carbamate and ethyl carbamate, which have similar structures but different functional groups.

    Pyridine-based compounds: Compounds such as 2-pyridylmethyl chloride and 2-pyridylmethylamine share the pyridine ring but differ in their substituents.

Uniqueness

Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride is unique due to its combination of carbamic acid and pyridine moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

89684-31-1

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

S-(pyridin-2-ylmethyl) carbamothioate;hydrochloride

InChI

InChI=1S/C7H8N2OS.ClH/c8-7(10)11-5-6-3-1-2-4-9-6;/h1-4H,5H2,(H2,8,10);1H

InChI Key

NWRZGODXNVCALU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC(=O)N.Cl

Origin of Product

United States

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